5'-O-甲基胸苷

描述

Synthesis Analysis

The synthesis of derivatives similar to 5'-o-Methylthymidine, such as 5'-O-tosyl-2,3'-anhydrothymidine, involves complex chemical reactions that provide insights into potential synthesis pathways for 5'-o-Methylthymidine itself. These processes often involve steps like tosylation, protection of functional groups, and nucleophilic substitutions (Zhao et al., 2008).

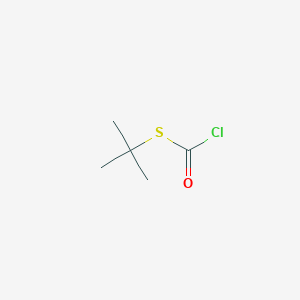

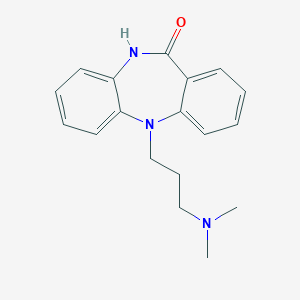

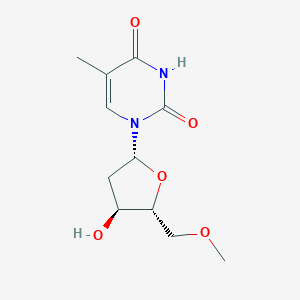

Molecular Structure Analysis

The molecular structure of 5'-o-Methylthymidine and its derivatives has been extensively studied. For instance, the crystal structure analysis of 5'-O-tosyl-2,3'-anhydrothymidine provides valuable insights into the spatial arrangement of atoms and the conformation of the sugar and base components, which is crucial for understanding the molecular behavior of 5'-o-Methylthymidine (Zhao et al., 2008).

Chemical Reactions and Properties

The chemical behavior of 5'-o-Methylthymidine involves its interactions and reactions with other molecules. For example, studies on similar molecules, such as O4-methylthymidine, reveal the importance of the anti conformation of methoxy groups and potential mispairing with guanine, highlighting the mutagenic potential and biochemical interactions of methylated nucleosides (Brennan et al., 1986).

Physical Properties Analysis

The physical properties of 5'-o-Methylthymidine, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on 5'-o-Methylthymidine are limited, analogous compounds offer insights into how modifications at the 5' position affect these properties.

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are key aspects of 5'-o-Methylthymidine's utility in research and biotechnology. Studies on related compounds, such as the facile synthesis of 3'-O-methylthymidine, provide a basis for understanding these aspects (Sekine & Nakanishi, 1990).

科学研究应用

影像基因表达:Bar‐Shir 等人(2013 年)描述了合成 5-甲基-5,6-二氢胸苷 (5-MDHT),用于使用 MRI 对啮齿动物中的单纯疱疹病毒 1 胸苷激酶 (HSV1-tk) 报告基因表达进行成像。这展示了 5'-O-甲基胸苷衍生物在对活体中基因表达进行无创监测中的应用 (Bar‐Shir 等人,2013)。

反义探针的开发:Pan 等人(1998 年)合成了 5'-脱氧-5'-氟-O4-甲基胸苷作为一种模型反义探针,用于正电子发射断层扫描 (PET) 成像。这表明 5'-O-甲基胸苷在开发用于诊断成像的放射性标记探针方面具有潜力 (Pan 等人,1998)。

DNA 修饰的结构分析:Brennan 等人(1986 年)对 O4-甲基胸苷进行了 X 射线研究,以了解其生物学特性和与鸟嘌呤错配的可能性,从而深入了解甲基化对 DNA 的结构影响 (Brennan 等人,1986)。

癌症研究:Krais 等人(2019 年)使用合成的 N3mT-3'-磷酸盐(N3‐甲基胸苷的衍生物)开发了一种灵敏的分析方法来检测 DNA 中的 N3mT,有助于理解甲基化物质对 DNA 在癌症研究中的影响 (Krais 等人,2019)。

DNA 聚合酶研究:Greenberg 和 Matray(1997 年)研究了 5'-O-甲基胸苷的结构类似物(如 5,6-二氢-5-甲基胸苷)对 DNA 聚合酶的影响,突出了其在理解 DNA 复制和修复机制中的作用 (Greenberg 和 Matray,1997)。

安全和危害

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

属性

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(methoxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCKNHCDUKONFQ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560858 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-o-Methylthymidine | |

CAS RN |

14504-60-0 | |

| Record name | 5'-O-Methylthymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。